tert-Butyl but-3-yn-2-ylcarbamate
Overview
Description
“tert-Butyl but-3-yn-2-ylcarbamate” is a chemical compound with the molecular formula C9H15NO2 . It has a molecular weight of 169.22 g/mol . The IUPAC name for this compound is tert-butyl N-but-3-yn-2-ylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl but-3-yn-2-ylcarbamate” is1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)
. The Canonical SMILES for this compound is CC(C#C)NC(=O)OC(C)(C)C
. Physical And Chemical Properties Analysis
“tert-Butyl but-3-yn-2-ylcarbamate” has a molecular weight of 169.22 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 38.3 Ų .Scientific Research Applications
Synthesis and Chemical Reactions
Preparation in Organic Synthesis : The compound tert-Butyl but-3-yn-2-ylcarbamate plays a role in the preparation of various organic compounds. For instance, it is used in the synthesis of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, demonstrating its utility in complex organic synthesis processes (Padwa, Brodney, & Lynch, 2003).
Intermediary in Pharmaceutical Manufacturing : The compound is an important intermediate in the manufacture of certain pharmaceuticals. For example, it's used in the synthesis of lymphocyte function-associated antigen 1 inhibitors (Li et al., 2012).
Structural Characterization Studies : It is also used in structural characterization studies. 2D Heteronuclear NMR experiments have been conducted to characterize the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, a related compound (Aouine et al., 2016).
Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate, a related compound, were studied, indicating its application in crystallography (El Mestehdi et al., 2022).
Applications in Chemical Reactions
Role in Hydrogen Bond Formation : It has been observed that crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, a related compound, display unique hydrogen bonding patterns, which is significant in understanding molecular interactions and designing new compounds (Baillargeon, Lussier, & Dory, 2014).
Synthesis of Proteasome Inhibitors : It's also used in the synthesis of proteasome inhibitors, as seen in the synthesis of (+)-lactacystin, indicating its potential in the development of therapeutic agents (Ooi et al., 2004).
Synthesis of Antiarrhythmic and Hypotensive Agents : Some phenyl N-substituted carbamates, structurally related to tert-Butyl but-3-yn-2-ylcarbamate, have been evaluated for their antiarrhythmic and hypotensive properties, highlighting its potential use in cardiovascular drug development (Chalina, Chakarova, & Staneva, 1998).
Environmental Applications
Degradation Studies of Environmental Pollutants : The compound is relevant in studying the degradation pathways of environmental pollutants, as shown in the study of methyl tert-butyl ether degradation (Stefan, Mack, & Bolton, 2000).
Synthesis of Natural Product Derivatives : It is used in synthesizing derivatives of natural products with cytotoxic activity, such as jaspine B, indicating its role in the development of anticancer agents (Tang et al., 2014).
Chemical Research in Amine Synthesis : It's also utilized in the synthesis of secondary amines, demonstrating its versatility in organic chemistry and potential applications in pharmaceutical synthesis (Grehn & Ragnarsson, 2002).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-but-3-yn-2-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWSEGBTTPQUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443950 | |
Record name | tert-Butyl but-3-yn-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl but-3-yn-2-ylcarbamate | |
CAS RN |
154181-98-3 | |
Record name | tert-Butyl but-3-yn-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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